1-Phosphabicyclo[2.2.2]octane 1-Phosphabicyclo[2.2.2]octane
Brand Name: Vulcanchem
CAS No.: 280-35-3
VCID: VC19750571
InChI: InChI=1S/C7H13P/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2
SMILES:
Molecular Formula: C7H13P
Molecular Weight: 128.15 g/mol

1-Phosphabicyclo[2.2.2]octane

CAS No.: 280-35-3

Cat. No.: VC19750571

Molecular Formula: C7H13P

Molecular Weight: 128.15 g/mol

* For research use only. Not for human or veterinary use.

1-Phosphabicyclo[2.2.2]octane - 280-35-3

Specification

CAS No. 280-35-3
Molecular Formula C7H13P
Molecular Weight 128.15 g/mol
IUPAC Name 1-phosphabicyclo[2.2.2]octane
Standard InChI InChI=1S/C7H13P/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2
Standard InChI Key IULZBXLBACXECC-UHFFFAOYSA-N
Canonical SMILES C1CP2CCC1CC2

Introduction

Structural Characterization and Synthesis

Molecular Architecture

The core structure of 1-phosphabicyclo[2.2.2]octane consists of a phosphorus atom replacing one carbon in the bicyclo[2.2.2]octane system. The bicyclic framework imposes a rigid geometry, with bond angles and distances deviating from typical phosphorus heterocycles. X-ray crystallographic data from related compounds, such as 1-oxo-2-oxa-1-phosphabicyclo[2.2.2]octane, reveal minimal ring strain despite the fused bicyclic system . This suggests that the parent compound’s structure is similarly stable, with phosphorus adopting a near-tetrahedral coordination geometry.

The SMILES notation C1CP2CCC1CC2\text{C1CP2CCC1CC2} encapsulates the connectivity, highlighting the phosphorus atom’s integration into the bicyclic scaffold . Computational models (e.g., PubChem’s 3D conformer) further illustrate the compound’s compact, cage-like structure, which may influence its reactivity in sterically demanding reactions .

Synthetic Routes

While direct synthesis methods for 1-phosphabicyclo[2.2.2]octane are sparsely documented, insights can be extrapolated from related systems. For example, the synthesis of 1-oxo-2-oxa-1-phosphabicyclo[2.2.2]octane involves a multistep sequence starting from hypophosphorous acid, followed by cyclization under basic conditions . Analogous strategies, such as phosphite trimerization or ring-closing metathesis, may be adaptable to the parent compound.

A plausible route could involve:

  • Phosphorus-centered cyclization: Reacting a triol or trihalide precursor with phosphorus trichloride to form the bicyclic framework.

  • Reductive elimination: Using reducing agents to remove auxiliary functional groups while preserving the bicyclic structure.

Further experimental validation is required to optimize yield and purity, as current literature focuses on derivatives rather than the parent compound .

Physicochemical Properties

Molecular and Spectral Data

Key physicochemical parameters for 1-phosphabicyclo[2.2.2]octane are summarized below:

PropertyValueSource
Molecular formulaC7H13P\text{C}_7\text{H}_{13}\text{P}
Molecular weight128.15 g/mol
SMILESC1CP2CCC1CC2\text{C1CP2CCC1CC2}
IUPAC name1-phosphabicyclo[2.2.2]octane
SynonymsSCHEMBL547033, DTXSID30593339

Experimental data on melting/boiling points, density, and solubility remain unreported, highlighting a gap in the literature. Computational predictions using tools like COSMO-RS could provide preliminary estimates for these properties.

Spectroscopic Features

  • NMR: The 31P^{31}\text{P} NMR spectrum is expected to show a singlet near 0–50 ppm, typical for trivalent phosphorus in strained environments.

  • IR: Stretching vibrations for P–C bonds (~650–750 cm1^{-1}) and C–H bonds (~2900 cm1^{-1}) would dominate .

Reactivity and Mechanistic Insights

Hydrolysis Behavior

Studies on analogous phosphabicyclo compounds reveal accelerated hydrolysis under basic conditions. For instance, 1-oxo-2-oxa-1-phosphabicyclo[2.2.2]octane hydrolyzes two orders of magnitude faster than acyclic phosphates due to favorable transition-state geometry . The rigid bicyclic framework likely stabilizes the pentacoordinate transition state through preorganization, reducing activation energy . This effect, termed "stereoelectronic acceleration," may also apply to 1-phosphabicyclo[2.2.2]octane, though experimental confirmation is needed.

Coordination Chemistry

The lone pair on phosphorus makes 1-phosphabicyclo[2.2.2]octane a potential ligand for transition metals. Comparative studies with triarylphosphines suggest that the bicyclic structure could enhance steric bulk while maintaining electron-donating capacity. Such properties might be exploitable in catalysis, though no direct examples are documented.

Comparative Analysis with Related Compounds

The table below contrasts 1-phosphabicyclo[2.2.2]octane with structurally similar phosphorus heterocycles:

CompoundMolecular FormulaKey FeatureReactivity InsightSource
1-Phosphabicyclo[2.2.2]octaneC7H13P\text{C}_7\text{H}_{13}\text{P}Parent bicyclic phosphinePotential stereoelectronic effects
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxideC5H9O4P\text{C}_5\text{H}_9\text{O}_4\text{P}Oxidized, methyl-substituted derivativeEnhanced hydrolytic stability
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octaneC3H5O3P\text{C}_3\text{H}_5\text{O}_3\text{P}Oxygen-rich analogSusceptible to ring-opening reactions

Future Directions and Applications

Unresolved Questions

  • Synthetic Optimization: Developing high-yield routes to the parent compound.

  • Reactivity Profiling: Systematic studies on hydrolysis, oxidation, and metal coordination.

  • Computational Modeling: DFT studies to predict thermodynamic stability and reaction pathways.

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